N-Acetyl Desethyl Chloroquine-d4
Overview
Description
N-Acetyl Desethyl Chloroquine-d4 is a deuterated form of N-Acetyl Desethyl Chloroquine, which is a metabolite of chloroquine. Chloroquine is a well-known antimalarial drug that has been used for decades. The deuterated form, this compound, is often used as an internal standard in mass spectrometry to quantify the presence of N-Acetyl Desethyl Chloroquine in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl Desethyl Chloroquine-d4 involves the deuteration of N-Acetyl Desethyl ChloroquineThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial in monitoring the production process .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl Desethyl Chloroquine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce deuterated amines .
Scientific Research Applications
N-Acetyl Desethyl Chloroquine-d4 has several scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of N-Acetyl Desethyl Chloroquine.
Biology: Studied for its metabolic pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmacokinetic studies.
Industry: Used in the development and quality control of pharmaceutical products
Mechanism of Action
The mechanism of action of N-Acetyl Desethyl Chloroquine-d4 is similar to that of chloroquine. It inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin. This leads to the accumulation of toxic heme, which ultimately kills the parasite. The deuterated form is primarily used as a reference standard and does not have significant therapeutic effects on its own .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: The parent compound, widely used as an antimalarial drug.
N-Acetyl Desethyl Chloroquine: The non-deuterated form, a metabolite of chloroquine.
Hydroxychloroquine: A derivative of chloroquine with similar antimalarial properties.
Uniqueness
N-Acetyl Desethyl Chloroquine-d4 is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. The incorporation of deuterium atoms enhances its stability and allows for precise quantification in analytical studies .
Properties
IUPAC Name |
N-[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]-N-ethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O/c1-4-22(14(3)23)11-5-6-13(2)21-17-9-10-20-18-12-15(19)7-8-16(17)18/h7-10,12-13H,4-6,11H2,1-3H3,(H,20,21)/i5D2,11D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDLFXICTKRYJP-LHJLJATRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])N(CC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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